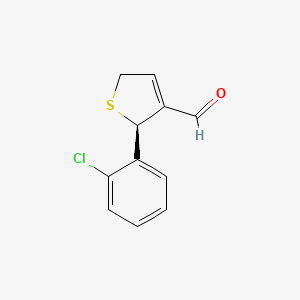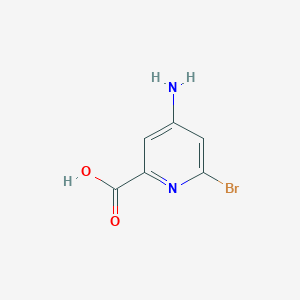
Acetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester is a chemical compound with a unique structure that combines acetic acid and a cyclopentene ring substituted with a methanesulfonyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester typically involves the esterification of acetic acid with a cyclopentene derivative. One common method includes the reaction of cyclopent-2-en-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonyloxy derivative. This intermediate is then reacted with acetic anhydride to yield the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The cyclopentene ring can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (triethylamine), solvents (dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether).
Oxidation: Oxidizing agents (m-chloroperbenzoic acid), solvents (dichloromethane).
Major Products
Substitution: Corresponding amine or thiol derivatives.
Reduction: Cyclopent-2-en-1-ol derivatives.
Oxidation: Epoxides or diols.
Applications De Recherche Scientifique
Acetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester involves its interaction with specific molecular targets. The methanesulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the ester group can undergo hydrolysis to release acetic acid, which can participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid (1R,4R)-4-hydroxy-cyclopent-2-enyl ester: Similar structure but with a hydroxy group instead of a methanesulfonyloxy group.
Acetic acid (1R,4R)-4-chloro-cyclopent-2-enyl ester: Contains a chloro group instead of a methanesulfonyloxy group.
Uniqueness
Acetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester is unique due to the presence of the methanesulfonyloxy group, which imparts distinct reactivity and potential applications compared to its analogs. This functional group can participate in a variety of chemical reactions, making the compound versatile for synthetic and research purposes.
Propriétés
Formule moléculaire |
C8H12O5S |
|---|---|
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
[(1R,4R)-4-methylsulfonyloxycyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C8H12O5S/c1-6(9)12-7-3-4-8(5-7)13-14(2,10)11/h3-4,7-8H,5H2,1-2H3/t7-,8-/m0/s1 |
Clé InChI |
LHBUVAXRZPBSKQ-YUMQZZPRSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C[C@H](C=C1)OS(=O)(=O)C |
SMILES canonique |
CC(=O)OC1CC(C=C1)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11885463.png)

![2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11885481.png)

![1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11885496.png)



![6-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11885514.png)




